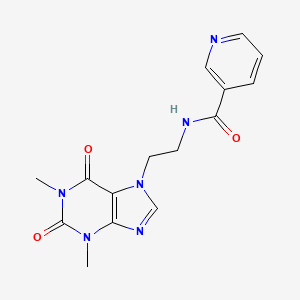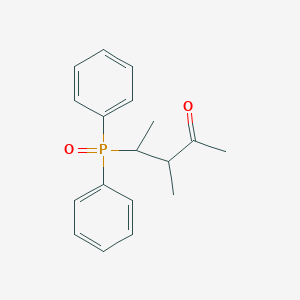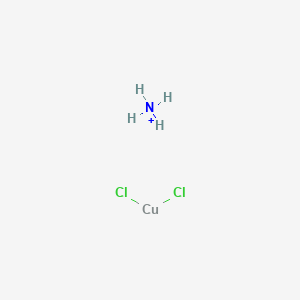
Azanium;dichlorocopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;dichlorocopper, also known by its chemical formula Cl₂CuH₄N, is a compound that consists of copper, chlorine, hydrogen, and nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanium;dichlorocopper can be synthesized through various methods. One common approach involves the reaction of copper(II) chloride with ammonium chloride in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the desired compound being facilitated by the presence of water as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;dichlorocopper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) oxide, while substitution reactions may produce various halogenated copper compounds .
Applications De Recherche Scientifique
Azanium;dichlorocopper has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which azanium;dichlorocopper exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt cellular structures and interfere with essential biochemical processes in microorganisms . The compound’s interaction with cellular membranes and proteins can lead to the loss of cellular integrity and function, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to azanium;dichlorocopper include other copper-based compounds, such as copper(II) chloride, copper(II) sulfate, and copper(II) nitrate .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of copper, chlorine, hydrogen, and nitrogen atoms. This unique composition imparts distinct chemical properties and reactivity, making it suitable for specific applications that other copper compounds may not be able to fulfill .
Propriétés
Numéro CAS |
65722-60-3 |
|---|---|
Formule moléculaire |
Cl2CuH4N+ |
Poids moléculaire |
152.49 g/mol |
Nom IUPAC |
azanium;dichlorocopper |
InChI |
InChI=1S/2ClH.Cu.H3N/h2*1H;;1H3/q;;+2;/p-1 |
Clé InChI |
VUCAVCCCXQVHAN-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].Cl[Cu]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
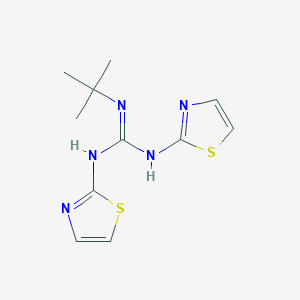
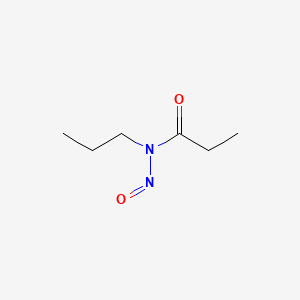
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)
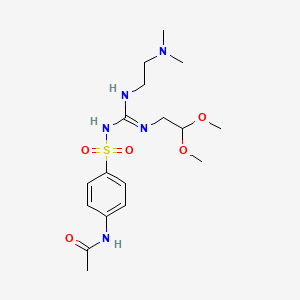

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
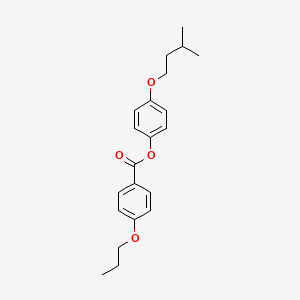
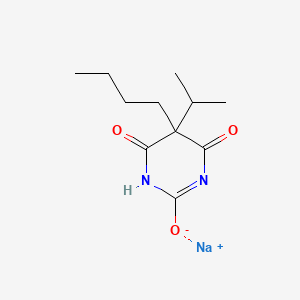
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
